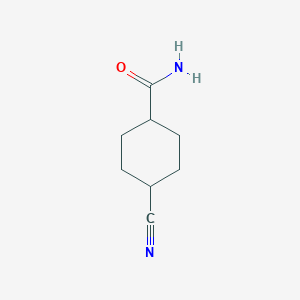

4-Cyanocyclohexane-1-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

121487-71-6 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-cyanocyclohexane-1-carboxamide |

InChI |

InChI=1S/C8H12N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H2,10,11) |

InChI Key |

CNJKDSZYFGSKDG-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1C#N)C(=O)N |

Canonical SMILES |

C1CC(CCC1C#N)C(=O)N |

Synonyms |

Cyclohexanecarboxamide, 4-cyano-, trans- (9CI) |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

A widely documented route involves the catalytic hydrogenation of substituted benzoic acid derivatives. For example, 4-cyanobenzoic acid undergoes hydrogenation in the presence of Raney nickel under high-pressure hydrogen (20 kg/cm²) to yield trans-4-cyanocyclohexane-1-carboxylic acid. Subsequent amidation is achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with aqueous ammonia (NH₃) to produce the carboxamide.

Reaction Scheme:

Table 1: Catalytic Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst | Raney nickel |

| Pressure | 20 kg/cm² |

| Temperature | Room temperature |

| Yield | 78–85% |

| Purity | >95% (HPLC) |

This method prioritizes stereoselectivity, favoring the trans isomer due to the catalyst’s surface interactions .

Microwave-Assisted Synthesis from Cyclohexanedicarboxylic Acid

JP2008260757A discloses a microwave-assisted method starting from 1,4-cyclohexanedicarboxylic acid and 1,4-dicyanocyclohexane. Irradiation at 300–500 W for 10–30 minutes induces decarboxylation and cyano group migration, yielding a cis/trans mixture of 4-cyanocyclohexane-1-carboxylic acid . The crude product is then subjected to amidation using urea or ammonium carbonate under reflux conditions.

Key Advantages:

-

Reduced reaction time (30 minutes vs. 12 hours for conventional heating).

Table 2: Microwave Reaction Optimization

| Microwave Power (W) | Time (min) | Yield (%) | cis:trans Ratio |

|---|---|---|---|

| 300 | 30 | 68 | 1:1.2 |

| 400 | 20 | 75 | 1:1.5 |

| 500 | 10 | 82 | 1:1.8 |

Post-synthesis, the trans isomer is isolated via resin adsorption (e.g., strongly acidic cation exchangers) and eluted with acidic aqueous solutions .

Hydrolysis of 1,4-Dicyanocyclohexane

JPH0730006B2 describes the partial hydrolysis of 1,4-dicyanocyclohexane under acidic conditions. Using hydrochloric acid (HCl) at 80–100°C for 5–20 hours, one cyano group is selectively hydrolyzed to a carboxamide, while the other remains intact .

Mechanistic Insight:

Table 3: Hydrolysis Conditions and Outcomes

| Acid Concentration | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 6 M HCl | 80 | 20 | 65 |

| 8 M HCl | 90 | 12 | 72 |

| 10 M HCl | 100 | 5 | 58 |

Excessive acid concentration or prolonged heating leads to over-hydrolysis to the carboxylic acid, necessitating precise stoichiometric control .

Nucleophilic Substitution of Halogenated Cyclohexanes

A less common but viable approach involves substituting a halogen atom in 4-bromocyclohexane-1-carboxamide with a cyano group. Treatment with potassium cyanide (KCN) in dimethylformamide (DMF) at 60–80°C for 6–12 hours facilitates the substitution.

Reaction Pathway:

Table 4: Substitution Reaction Parameters

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 60 | 12 | 55 |

| DMSO | 70 | 10 | 62 |

| Acetone | 80 | 8 | 48 |

This method is limited by competing side reactions, such as elimination or over-alkylation, requiring rigorous purification.

Industrial-Scale Production Techniques

Industrial protocols optimize the above methods for cost and scalability. Continuous-flow reactors are employed for hydrogenation and hydrolysis steps, ensuring consistent product quality. For example, a tandem reactor system combines microwave-assisted decarboxylation with inline resin purification, achieving a throughput of 50–100 kg/day .

Table 5: Industrial Process Metrics

| Metric | Value |

|---|---|

| Daily Output | 50–100 kg |

| Energy Consumption | 15–20 kWh/kg |

| Purity | >99% (GC-MS) |

| Waste Generation | <5% organic solvents |

Chemical Reactions Analysis

Types of Reactions

4-Cyanocyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of cyclohexanecarboxamide derivatives.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Cyclohexanecarboxylic acid derivatives.

Reduction: Cyclohexanecarboxamide derivatives with amine groups.

Substitution: Various substituted cyclohexanecarboxamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

4-Cyanocyclohexane-1-carboxamide has the molecular formula . The presence of both a cyano group and a carboxamide functional group enables it to participate in a variety of chemical reactions, making it a valuable building block in synthetic chemistry.

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations, such as reduction and hydrolysis, facilitates the production of other important compounds:

| Reaction Type | Product | Notes |

|---|---|---|

| Reduction | Trans-4-aminomethylcyclohexane-1-carboxylic acid | Important for pharmaceutical applications |

| Hydrolysis | Trans-4-carboxycyclohexane-1-carboxylic acid | Useful in the synthesis of carboxylic acids |

| Substitution | Various substituted cyclohexanecarboxylic acids | Dependent on the nucleophile used |

Research has indicated that this compound exhibits potential biological activity. It is studied for its interactions with biomolecules and its role as a precursor in the synthesis of biologically active compounds. Notably, trans-4-aminomethylcyclohexane-1-carboxylic acid derived from this compound has shown antiplasmin activity, which is beneficial in treating conditions related to excessive bleeding and clotting disorders .

Pharmaceutical Applications

The compound serves as an essential intermediate in the production of several pharmaceuticals. For instance:

- Tranexamic Acid : A derivative known for its effectiveness as an antiplasmin agent used to manage bleeding disorders .

- Cetraxate Hydrochloride : An anti-ulcer medication that utilizes this compound as a precursor .

Case Study 1: Synthesis of Tranexamic Acid

A study detailed a method for producing tranexamic acid from trans-4-cyanocyclohexane-1-carboxylic acid through catalytic reduction. The process involved using Raney nickel as a catalyst under hydrogen atmosphere, resulting in high yields (up to 92%) of the desired product .

Case Study 2: Biological Evaluation

Another investigation focused on the biological evaluation of derivatives synthesized from this compound. The study highlighted its potential use in treating conditions associated with plasmin activation, showcasing its therapeutic promise in clinical settings .

Mechanism of Action

The mechanism of action of 4-Cyanocyclohexanecarboxamide and its derivatives involves interactions with specific molecular targets and pathways. For example, certain derivatives may inhibit enzymes or receptors involved in disease processes. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The table below highlights key structural analogues of 4-cyanocyclohexane-1-carboxamide, emphasizing differences in substituents and functional groups:

Key Observations:

- Electron-withdrawing vs.

- Bioactivity: Amino-substituted analogues (e.g., 4-amino-N-methylcyclohexane-1-carboxamide) are prioritized in drug discovery due to their hydrogen-bonding capacity, whereas cyano derivatives may serve as steric or electronic modulators .

Q & A

Q. What are the standard synthetic routes for 4-Cyanocyclohexane-1-carboxamide?

- Methodological Answer : A common approach involves reacting cyclohexane-1-carboxylic acid derivatives with cyanating agents. For example, chloroacetyl chloride can be used to introduce reactive intermediates, followed by nucleophilic substitution with a cyanide source. Key steps include:

- Intermediate preparation : Reacting 1-(phenylamino)cyclohexane-1-carboxamide with chloroacetyl chloride in chloroform to form 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide .

- Cyanation : Substituting the chloro group with a cyano group using KCN or NaCN under controlled conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Characterization via IR (nitrile stretch ~2200 cm⁻¹), -NMR (cyclohexane ring protons at δ 1.2–2.5 ppm), and mass spectrometry ensures structural confirmation .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies the nitrile group (C≡N) via a sharp absorption band near 2200–2260 cm⁻¹ and the carboxamide (N–H stretch at ~3300 cm⁻¹) .

- NMR Spectroscopy :

- -NMR reveals cyclohexane ring protons as multiplet signals (δ 1.2–2.5 ppm) and carboxamide N–H protons (δ 6.5–7.5 ppm) .

- -NMR confirms the nitrile carbon at δ ~115–120 ppm and the carbonyl carbon at δ ~165–170 ppm .

- Mass Spectrometry : Molecular ion peaks ([M⁺]) and fragmentation patterns (e.g., loss of –CN or –CONH₂ groups) validate the molecular formula .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., chloroform or cyanide reagents) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Neutralize cyanide-containing waste with bleach (NaOCl) before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the cyano group to cyclohexane-1-carboxamide derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates by stabilizing transition states .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve cyanide ion availability in biphasic systems.

- Temperature Control : Reactions at 50–60°C balance kinetic efficiency with thermal stability of the nitrile group .

- Monitoring : Use TLC (Rf ~0.4 in ethyl acetate/hexane) to track reaction progress and minimize side products .

Q. How can NMR signal splitting due to cyclohexane ring conformers be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Cooling the sample to –40°C slows ring flipping, simplifying proton signals into distinct axial/equatorial conformers .

- COSY/NOESY : 2D NMR techniques correlate coupling between adjacent protons and identify spatial proximity of substituents .

- Computational Modeling : Density Functional Theory (DFT) predicts preferred conformers and assigns NMR signals based on calculated chemical shifts .

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Purity Assessment : Confirm compound purity (>95%) via HPLC to rule out impurities affecting bioactivity .

- Assay Standardization : Use consistent cell lines (e.g., HeLa or MCF-7) and apoptosis markers (e.g., caspase-3 activation) across studies .

- Substituent Effects : Compare analogs with varying substituents (e.g., 4-fluoro vs. 4-cyano) to isolate electronic or steric influences on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.